BenchChemオンラインストアへようこそ!

rac-Soterenol-d7 Hydrochloride

LC-MS/MS bioanalysis isotope dilution mass spectrometry stable isotope-labeled internal standard

rac-Soterenol-d7 Hydrochloride is the heptadeuterated (d7) isotope-labeled analogue of racemic Soterenol Hydrochloride (CAS 14816-67-2 unlabeled), a synthetic phenethylamine beta-adrenergic receptor agonist and structural analogue of salbutamol that was developed as a bronchodilator (code name MJ-1992) but never marketed. The parent compound acts as a beta-2 adrenoceptor agonist with partial agonist character at beta-1 receptors and possesses a unique additional alpha-adrenergic stimulant component not shared by isoproterenol or salbutamol.

Molecular Formula C₁₂H₁₄D₇ClN₂O₄S
Molecular Weight 331.87
Cat. No. B1157417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Soterenol-d7 Hydrochloride
SynonymsN-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide-d7 Hydrochloride;  2’-Hydroxy-5’-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide-d7 _x000B_Monohydrochloride 2’-Hydroxy-5’-(1-hydroxy-2-isopropylaminoethyl)methanesul
Molecular FormulaC₁₂H₁₄D₇ClN₂O₄S
Molecular Weight331.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Soterenol-d7 Hydrochloride: Deuterated Internal Standard for Beta-Adrenergic Agonist Quantification


rac-Soterenol-d7 Hydrochloride is the heptadeuterated (d7) isotope-labeled analogue of racemic Soterenol Hydrochloride (CAS 14816-67-2 unlabeled), a synthetic phenethylamine beta-adrenergic receptor agonist and structural analogue of salbutamol that was developed as a bronchodilator (code name MJ-1992) but never marketed [1]. The parent compound acts as a beta-2 adrenoceptor agonist with partial agonist character at beta-1 receptors and possesses a unique additional alpha-adrenergic stimulant component not shared by isoproterenol or salbutamol [2]. The d7 label is installed on the N-isopropyl group (iso-propyl-d7), yielding a molecular formula of C₁₂H₁₄D₇ClN₂O₄S and a molecular weight of 331.87 Da—a +7 Da mass shift from the unlabeled hydrochloride (324.82 Da) [3]. This compound is primarily sourced as an analytical internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods requiring stable isotope dilution quantification of soterenol in biological matrices .

Why rac-Soterenol-d7 Hydrochloride Cannot Be Replaced by Unlabeled Soterenol or Alternative Deuterated Beta-Agonist Standards


Substituting rac-Soterenol-d7 Hydrochloride with unlabeled soterenol fails fundamentally because the unlabeled compound co-elutes with and is spectrometrically indistinguishable from the target analyte in LC-MS/MS, precluding its use as an internal standard for isotope dilution quantification [1]. Substitution with a differently deuterated beta-agonist standard (e.g., salbutamol-d3 or salbutamol-d9) introduces two additional failure modes: first, d3-labeled standards confer only a +3 Da mass shift, which sits at the minimum threshold recommended by industry best-practice guidelines (>3 Da) and risks overlap with the natural abundance M+3 isotopic envelope of the unlabeled analyte [2]; second, empirical evidence from beta-2 agonist ID-LC-MS/MS method development has demonstrated that higher-deuteration standards (e.g., salbutamol-d9) can be less effective at compensating for matrix effects due to hydrogen–deuterium exchange occurring during MS fragment formation, whereas moderately labeled standards (d3) were selected as superior [3]. Furthermore, soterenol possesses a unique dual beta-2/alpha-1 pharmacological fingerprint—including vasopressor alpha-adrenergic activity that is absent in isoproterenol, salbutamol, and terbutaline [4]—meaning that no alternative deuterated beta-agonist internal standard can adequately control for soterenol-specific extraction recovery, ionization efficiency, and matrix effect variability across diverse biological sample types.

Quantitative Differentiation Evidence for rac-Soterenol-d7 Hydrochloride Against Closest Comparators


Heptadeuterated (d7) Isotopic Label Provides +7 Da Mass Shift, Exceeding the Industry-Recommended Minimum of +3 Da for Baseline Separation from Analyte Isotopic Envelope

rac-Soterenol-d7 Hydrochloride carries seven deuterium atoms on the N-isopropyl group, producing a molecular ion mass shift of +7 Da (MW 331.87 Da) relative to unlabeled rac-Soterenol Hydrochloride (MW 324.82 Da) . This exceeds the industry best-practice minimum recommendation of >3 Da for deuterated internal standards in LC-MS/MS, which is required to avoid chromatographic and spectral overlap with the natural-abundance M+1 through M+3 isotopic envelope of the unlabeled analyte [1]. By contrast, commonly available d3-labeled beta-agonist internal standards (e.g., salbutamol-d3, ractopamine-d3) confer only a +3 Da shift and sit precisely at this minimum threshold, creating risk of isotopic cross-talk in complex biological matrices. Furthermore, a 2024 comparative analysis of deuterium-labeled internal standards for beta-2 agonists demonstrated that higher-label-count standards (e.g., d9) can exhibit inferior matrix effect compensation due to hydrogen–deuterium exchange during collision-induced dissociation fragment formation, leading investigators to select d3 standards over d9 variants [2]. The d7 configuration of rac-Soterenol-d7 Hydrochloride positions it in an optimal intermediate range: sufficient mass separation to avoid isotopic overlap without the excessive deuteration that can introduce H-D exchange artifacts.

LC-MS/MS bioanalysis isotope dilution mass spectrometry stable isotope-labeled internal standard

Soterenol Possesses Unique Alpha-1 Adrenoceptor Agonist Activity Absent in Isoproterenol, Salbutamol, and Terbutaline—Pharmacological Fingerprint Critical to Analytical Selectivity

In a direct comparative pharmacology study, soterenol (0.3–300 μg/kg, i.v.) increased mean arterial blood pressure and decreased heart rate in rabbits, and caused dose-dependent contraction of rabbit aorta, rabbit portal vein, guinea-pig vas deferens, and cat nictitating membrane—effects that were inhibited by the alpha-adrenoceptor antagonist phentolamine [1]. Critically, the same study demonstrated that isoproterenol, salbutamol, and terbutaline did NOT exhibit similar alpha-adrenergic effects [1]. The Dungan et al. (1968) comprehensive pharmacological evaluation corroborated this, reporting that the total pharmacological profile of soterenol includes a lesser proportion of alpha-adrenergic receptor stimulant action which was not shared by isoproterenol [2]. In the cardiovascular system, soterenol evoked decidedly less cardiovascular response than equipotent bronchodilator doses of isoproterenol in both cats and dogs, with intrapulmonic and intraduodenal routes being particularly devoid of cardiovascular involvement [2].

alpha-adrenoceptor agonism vascular smooth muscle contraction beta-2 agonist differentiation

Soterenol Bronchodilation Duration Is Consistently and Significantly Longer Than Isoproterenol, With Absence of Secondary Bronchoconstriction

In the definitive head-to-head pharmacological evaluation by Dungan et al. (1968), the bronchodilator potency of soterenol was found to be equivalent to, or greater than, that of isoproterenol across multiple animal species and routes of administration, but the duration of bronchodilation after soterenol was consistently and significantly greater than that induced by isoproterenol [1]. Critically, isoproterenol frequently caused a secondary, pronounced increase in pulmonary airway resistance—a deleterious rebound bronchoconstriction phenomenon—that did not occur after soterenol administration [1]. This was further corroborated in a dog model of experimental locked-lung syndrome, where isoproterenol was either ineffective or caused frank bronchoconstriction, while soterenol administered intravenously, intraduodenally, or as an aerosol effectively reduced bronchial airway resistance and corrected isoproterenol-associated CO₂ retention [2].

bronchodilator duration of action pulmonary airway resistance beta-adrenergic agonist pharmacodynamics

Enantiomeric Potency Ratio of Soterenol Isomer Pair Is 1.86–2.19 Log Units (~72–155-Fold), Defining the Stereochemical Resolution Required for Chiral Bioanalytical Methods

In a direct enantiomer-level comparison study of soterenol, trimetoquinol, and salbutamol on isolated guinea-pig atria and trachea, the enantiomeric potency differences (in log units) for soterenol were 1.86 (atria) and 2.19 (trachea), corresponding to approximately 72-fold and 155-fold potency ratios between the more active (−)-enantiomer and the less active (+)-enantiomer [1]. The (−)-isomer of soterenol was 3.3-fold more potent in trachea (beta-2) than in atria (beta-1), indicating modest beta-2 selectivity that is substantially lower than that of (−)-salbutamol (24-fold trachea selectivity) [1]. In atria, both soterenol and salbutamol behaved as partial agonists relative to isoproterenol, while in trachea all agonists achieved the same maximum effect [1]. A separate study confirmed soterenol had lower intrinsic activity and was approximately 2–6 times less active than isoprenaline across all guinea-pig isolated tissue preparations tested (atrial, tracheal, uterine, ileal) [2].

enantiomeric potency ratio beta-adrenoceptor stereoselectivity chiral pharmacology

Beta-Adrenoceptor Binding Affinity Ranking Positions Soterenol at an Intermediate Affinity (IC₅₀ 4.6 μM) Distinct from Both Isoproterenol and Salbutamol

In a 125I-iodocyanopindolol (125I-ICYP) radioligand competition binding assay using THP-1 human promonocytic leukemia cell membranes expressing beta-1 adrenoceptors, the potency rank order for displacing specific 125I-ICYP binding was: isoproterenol (IC₅₀ 0.8 μM) > dobutamine (2.1 μM) > salbutamol (3 μM) > epinephrine (3.8 μM) > soterenol (4.6 μM) > terbutaline (11.1 μM) > norepinephrine (13.8 μM) [1]. Soterenol's IC₅₀ of 4.6 μM places it at a 5.75-fold lower affinity than isoproterenol and 1.53-fold lower than salbutamol, consistent with its partial agonist character [1]. In a separate functional adenylate cyclase study using rat heart and lung membranes, soterenol—alongside salbutamol, salmefamol, zinterol, and fenoterol—selectively activated adenylate cyclase in lung (beta-2) but not in heart (beta-1) preparations, with a lung membrane potency order of approximately 1:10:100, confirming functional beta-2 selectivity despite the moderate binding affinity [2].

beta-adrenoceptor binding affinity radioligand competition ICYP binding assay

Optimal Application Scenarios for rac-Soterenol-d7 Hydrochloride Based on Quantitative Differentiation Evidence


Stable Isotope Dilution LC-MS/MS Quantification of Soterenol in Pharmacokinetic and Tissue Distribution Studies

rac-Soterenol-d7 Hydrochloride is the fit-for-purpose internal standard for isotope dilution LC-MS/MS assays quantifying soterenol in plasma, urine, and tissue homogenates from preclinical pharmacokinetic studies. The +7 Da mass shift provides robust chromatographic co-elution with baseline mass separation from the unlabeled analyte's isotopic envelope [1], while the racemic nature of the d7 standard ensures it tracks both soterenol enantiomers through any chiral separation step [2]. This is essential in studies where the pharmacologically active (−)-soterenol must be differentiated from the less active (+)-enantiomer, given the ~72–155-fold enantiomeric potency ratio [2]. Additionally, the soterenol-specific labeling avoids the matrix effect compensation failures documented for d9-labeled beta-agonist standards [3].

Beta-2 vs. Alpha-1 Adrenoceptor Pharmacological Profiling and Dual-Mechanism Studies

Research programs investigating the dual beta-2/alpha-1 adrenoceptor pharmacology of soterenol require a matched internal standard to accurately quantify soterenol concentrations in functional tissue bath experiments and receptor binding assays. The unique alpha-1 adrenoceptor agonist activity of soterenol—which is absent in isoproterenol, salbutamol, and terbutaline [4]—means that soterenol is used as a pharmacological tool compound distinct from pure beta-2 agonists. When correlating tissue bath functional responses (contraction of rabbit aorta, portal vein, or guinea-pig vas deferens) with soterenol concentrations, rac-Soterenol-d7 HCl enables precise quantification of the agonist concentration at the receptor site, controlling for nonspecific binding and tissue uptake that differ from other beta-agonists [4].

Anti-Doping and Veterinary Drug Residue Confirmatory Analysis of Beta-2 Agonists

In anti-doping and food safety laboratories performing confirmatory LC-MS/MS analysis of beta-2 agonist residues, rac-Soterenol-d7 Hydrochloride serves as a compound-specific internal standard for soterenol identification and quantification in the context of multi-analyte panels. The structural distinctiveness of soterenol (methanesulfonamido-phenethanolamine scaffold vs. the resorcinol scaffold of salbutamol and terbutaline) [5] means that its extraction recovery from biological matrices (urine, liver, muscle) and its ionization efficiency in electrospray MS can differ significantly from other beta-agonists. The use of a soterenol-matched d7 internal standard rather than a generic deuterated beta-agonist ensures compliance with the identification criteria specified in regulatory guidance (e.g., EU Commission Decision 2002/657/EC) for confirmatory methods, where relative retention time and ion ratio matching between analyte and internal standard are mandatory [3].

In Vitro Bronchodilator Screening Assays Requiring Soterenol as a Reference Compound with Extended Duration of Action

In isolated tracheal ring or lung strip preparations where soterenol is included as a reference bronchodilator alongside isoproterenol and salbutamol for structure-activity relationship (SAR) studies, rac-Soterenol-d7 HCl enables accurate bath concentration verification. Soterenol's longer duration of bronchodilation and absence of secondary bronchoconstriction relative to isoproterenol [6] make it a valuable comparator for novel long-acting beta-agonists (LABAs). Quantifying the bath concentration of soterenol via LC-MS/MS with the d7 internal standard ensures that the observed pharmacodynamic differences are attributable to intrinsic efficacy and not to differential degradation or adsorption of soterenol to apparatus surfaces over extended experimental time courses [6].

Quote Request

Request a Quote for rac-Soterenol-d7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.